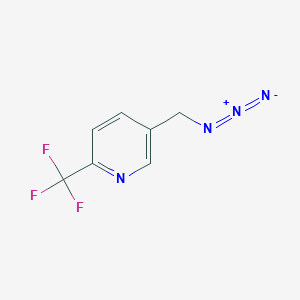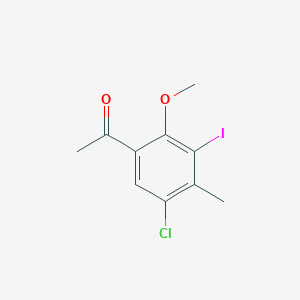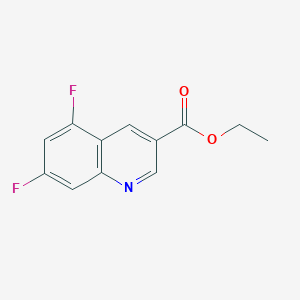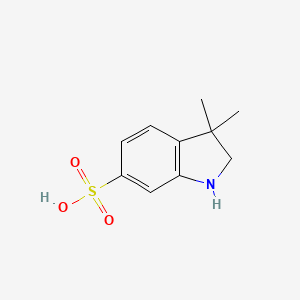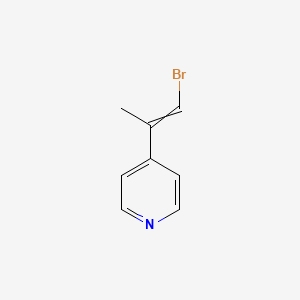
(E)-4-(1-bromoprop-1-en-2-yl)pyridine
Overview
Description
“(E)-4-(1-bromoprop-1-en-2-yl)pyridine” is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 g/mol . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “(E)-4-(1-bromoprop-1-en-2-yl)pyridine” consists of a pyridine ring with a bromopropenyl group attached to the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(E)-4-(1-bromoprop-1-en-2-yl)pyridine” has a molecular weight of 198.06 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Photophysical Properties and Reactions
- Excited-State Proton Transfer in Pyridines : A study on various pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), highlights their capability for three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant in understanding the photophysical properties of pyridine derivatives (Vetokhina et al., 2012).
Antibacterial Properties
- Antibacterial Activity of Pyridine Chalcones : Research on pyridine chalcones, including derivatives of pyridine, revealed their strong antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).
Ligand Synthesis and Complexation
- Formation of Metal-Binding Domains : A study involving the reaction of a pyridine derivative with dipicolylamine demonstrated its potential in forming metal-binding domains, crucial in the field of coordination chemistry and the synthesis of complex compounds (Tovee et al., 2010).
Synthesis of Cyanopyridine Derivatives
- Synthesis of Antimicrobial Cyanopyridine Derivatives : Research on the synthesis of new cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showcased their application in creating compounds with significant antimicrobial activity (Bogdanowicz et al., 2013).
Photocatalytic Applications
- Photophysicochemical Properties in Photocatalysis : A 2021 study synthesized novel compounds, including a pyridine derivative, to investigate their photophysical and photochemical properties. These properties are relevant in photocatalytic applications, an emerging area in environmental remediation and energy conversion (Öncül et al., 2021).
Environmental Applications
- Removal of Pyridines from Wastewater : A study on solvent impregnated resins (SIRs) involving the use of pyridine derivatives demonstrated their effectiveness in removing pyridines from wastewater, highlighting their environmental significance (Bokhove et al., 2012).
properties
IUPAC Name |
4-(1-bromoprop-1-en-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXANMPCZLCIFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-bromoprop-1-en-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
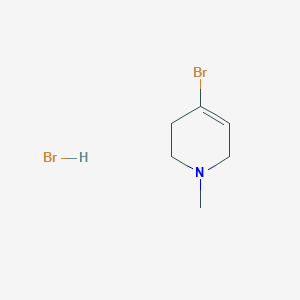
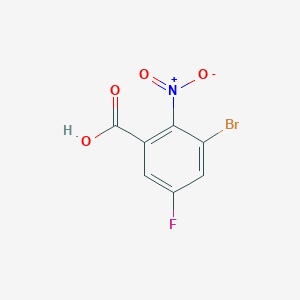
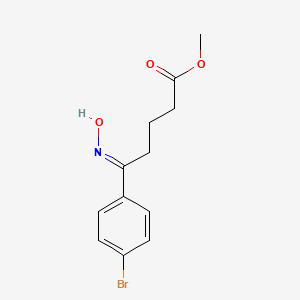
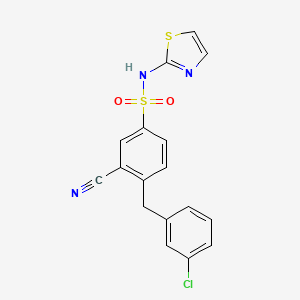
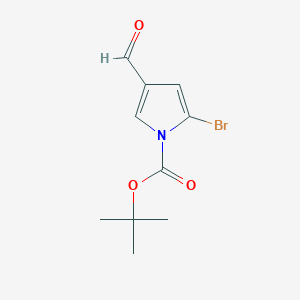
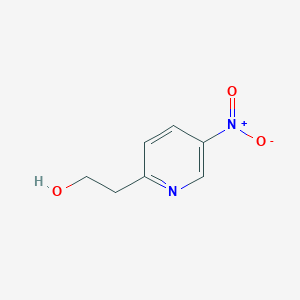
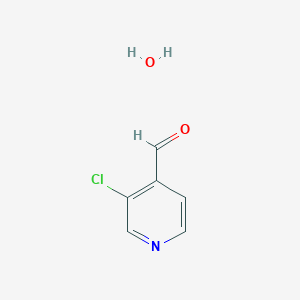
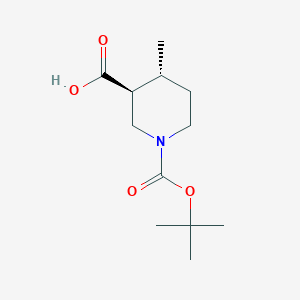
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)
